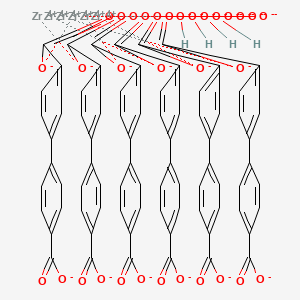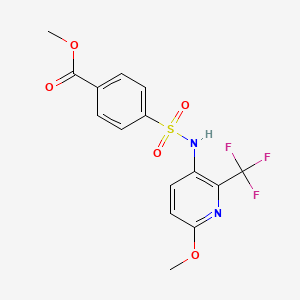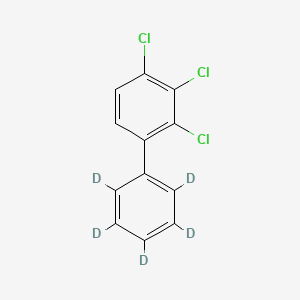
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis is a cyclopropane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a chlorine atom, a hydroxymethyl group, and a carboxylate ester group. The stereochemistry of the compound is specified as (1R,2R), indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
The synthesis of rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the cyclopropane intermediate with formaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
Applications De Recherche Scientifique
rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used to investigate the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis exerts its effects depends on its specific interactions with molecular targets. The chlorine atom and hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-methyl (1R,2R)-1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate, cis include:
rac-methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
rac-methyl (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylate:
rac-methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride: Features an aminoethyl group, which can introduce different interactions with biological targets.
Propriétés
Formule moléculaire |
C6H9ClO3 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl 1-chloro-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3H2,1H3 |
Clé InChI |
VOSFQWKADOBXJC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


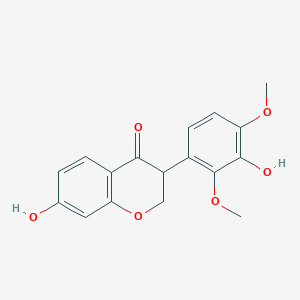
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
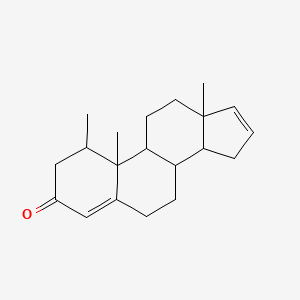
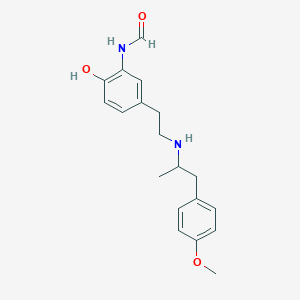
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)
![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
